molecular formula C20H13Cl2FN2O3S B2633999 4-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 866864-56-4

4-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2633999
CAS No.: 866864-56-4
M. Wt: 451.29
InChI Key: BWACEMULFPRXIC-UHFFFAOYSA-N
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Description

4-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a synthetic benzothiadiazine 1,1-dioxide derivative of significant interest in preclinical research. Compounds within this structural class have been investigated for their potential as inhibitors of specific biological targets. For instance, research into analogous 3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives has highlighted their potential in modulating the MRGX2 (Mas-related G-protein-coupled receptor member X2) pathway, which is implicated in nociception and immune responses . This suggests a potential research application for this compound in exploring neurological or inflammatory processes. The specific substitution pattern on the benzothiadiazine core, featuring both 2-chloro-6-fluorobenzyl and 4-chlorophenyl moieties, is designed to confer unique electronic and steric properties. These modifications are typically explored to enhance binding affinity and selectivity towards specific enzymes or receptors in structure-activity relationship (SAR) studies. The primary research value of this compound lies in its utility as a key intermediate or a novel chemical probe for investigating cellular signaling mechanisms and for the development of new therapeutic agents. Its use is strictly confined to laboratory research to further biochemical and pharmacological understanding.

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-2-(4-chlorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2FN2O3S/c21-13-8-10-14(11-9-13)25-20(26)24(12-15-16(22)4-3-5-17(15)23)18-6-1-2-7-19(18)29(25,27)28/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWACEMULFPRXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS No. 866864-56-4) is a member of the benzothiadiazine class of compounds, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC20H13Cl2FN2O3S
Molecular Weight451.29 g/mol
CAS Number866864-56-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through modulation of neurotransmitter systems and inhibition of specific enzymes involved in metabolic pathways.

Neuropharmacological Effects

Studies have shown that benzothiadiazines can influence neurotransmitter levels in the brain. Specifically, this compound may enhance the levels of serotonin and dopamine while inhibiting gamma-aminobutyric acid (GABA), which could contribute to its neuroprotective and anti-seizure effects observed in animal models .

Pharmacological Activities

  • Antiepileptic Activity :
    • In models of epilepsy induced by pentylenetetrazole (PTZ), the compound demonstrated significant anticonvulsant properties. It was observed to improve seizure thresholds and reduce seizure frequency through neurochemical modulation .
  • Antimicrobial Activity :
    • Preliminary studies suggest that similar compounds in the benzothiadiazine class exhibit antimicrobial properties. The presence of chlorine and fluorine substituents is believed to enhance the antibacterial activity against various pathogens .
  • Antioxidant Properties :
    • The compound has shown potential in scavenging reactive oxygen species (ROS), contributing to its protective effects against oxidative stress in neuronal tissues .

Study on Antiepileptic Effects

A significant study involving zebrafish models demonstrated that the administration of the compound resulted in:

  • Increased survival rates during PTZ-induced seizures.
  • Alterations in neurotransmitter levels , specifically an increase in serotonin and a decrease in cortisol, indicating a neuroprotective mechanism .

Antimicrobial Testing

In vitro tests have revealed that related compounds exhibit:

  • Minimum Inhibitory Concentration (MIC) values as low as 5 μM against E. coli, suggesting strong antibacterial potential.
  • Structure-activity relationship (SAR) analyses indicated that the presence of halogen atoms significantly enhances antibacterial efficacy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide exhibit significant antimicrobial properties. For instance, derivatives with chlorine and fluorine substituents have shown enhanced antibacterial activity against various pathogens such as E. coli and Pseudomonas aeruginosa .

Anticancer Properties

Studies have suggested that benzothiadiazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways associated with proliferation and survival . The specific compound under discussion may possess similar properties due to its structural characteristics.

Central Nervous System Effects

Compounds within this class have been evaluated for their potential neuroprotective effects. Some studies indicate that they may influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Herbicidal Activity

The compound's structure suggests potential use as an herbicide. Similar compounds have been tested for their ability to inhibit plant growth by targeting specific biochemical pathways in plants . This is particularly relevant in the context of developing environmentally friendly herbicides that minimize ecological impact.

Pesticidal Properties

Research into related benzothiadiazine compounds has revealed their efficacy as pesticides, demonstrating activity against a range of agricultural pests. The incorporation of chlorine and fluorine atoms appears to enhance the bioactivity of these compounds .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis routes and SAR of 4-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is crucial for optimizing its applications. The presence of electron-withdrawing groups like chlorine and fluorine significantly impacts its biological activity by altering the electronic properties of the molecule .

Case Study 1: Antibacterial Evaluation

In a study examining various benzothiadiazine derivatives, a compound structurally similar to 4-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide demonstrated a minimum inhibitory concentration (MIC) of 5 μM against E. coli, indicating potent antibacterial properties .

Case Study 2: Herbicide Development

Another research effort focused on synthesizing fluorinated benzothiadiazines for use as herbicides. The study found that specific substitutions led to increased herbicidal efficacy, suggesting that the compound could be further explored for agricultural applications .

Comparison with Similar Compounds

Table 1: Substituent Comparison and Implications

Compound Name Position 4 Substituent Position 2 Substituent Key Functional Differences
Target compound 2-chloro-6-fluorobenzyl 4-chlorophenyl High halogen density; electron-withdrawing groups may enhance metabolic stability.
4-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)-... 1,1-dioxide 2-chloro-6-fluorobenzyl 3,4-dimethoxyphenyl Methoxy groups increase electron density, potentially improving solubility or CNS penetration.
(2-Chlorophenyl)(4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl)methanone - 2-chlorophenyl + hydroxy Hydroxy group enables hydrogen bonding; may enhance anti-inflammatory activity.
4-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-... 1,1-dioxide 4-chlorobenzyl 4-methoxyphenyl Methoxy vs. chloro at position 2 alters electronic profile and steric interactions.

Key Observations :

  • Halogen Effects: The target compound’s 2-chloro-6-fluorobenzyl group introduces steric bulk and electron-withdrawing effects, which may improve resistance to oxidative metabolism compared to non-halogenated analogs .
  • Substituent Position : The 4-chlorophenyl group at position 2 (target compound) versus 3,4-dimethoxyphenyl () demonstrates how electron-donating vs. withdrawing groups influence receptor binding. For instance, dimethoxy groups in could enhance solubility but reduce membrane permeability relative to chloro substituents.
  • Hydrogen-Bonding Capacity : The hydroxy-containing analog in exhibited intramolecular O–H···O interactions critical for crystal packing and stability, a feature absent in the target compound. This may affect bioavailability or formulation requirements.

Table 3: Reported Activities of Analogous Compounds

Compound Biological Activity Potency/IC50 Reference
Target compound Hypothesized: Anti-inflammatory, antimicrobial Pending validation -
(2-Chlorophenyl)(4-hydroxy-...) Anti-inflammatory, analgesic Moderate activity
4-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)-... Not explicitly reported; dimethoxy analogs often CNS-active N/A
4-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-... Antimicrobial (in silico prediction) Not tested

Analysis :

  • The hydroxy-substituted compound in demonstrated anti-inflammatory activity attributed to hydrogen bonding with COX-2 or NF-κB targets. The target compound’s lack of hydroxy groups may shift selectivity toward other pathways.
  • Chloro/fluoro substituents in the target compound could enhance antimicrobial potency by disrupting bacterial membrane integrity, as seen in halogen-rich antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 4-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide?

A widely used method involves reacting halogenated benzothiadiazine precursors with appropriate benzyl halides under basic conditions. For example, sodium methoxide in methanol can facilitate nucleophilic substitution to introduce the 2-chloro-6-fluorobenzyl group. Post-synthesis, purification via recrystallization (e.g., chloroform/methanol mixtures) or column chromatography is recommended to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.
  • IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).
  • X-ray crystallography to resolve crystal packing and intramolecular interactions, such as hydrogen bonds stabilizing the thiadiazine ring .
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

Q. How can researchers assess the compound’s stability under varying conditions?

Conduct accelerated stability studies using:

  • Thermogravimetric analysis (TGA) to evaluate thermal degradation.
  • HPLC monitoring under acidic/basic/oxidative conditions (e.g., 0.1M HCl/NaOH or H₂O₂).
  • Light exposure tests (ICH Q1B guidelines) to detect photodegradation products .

Advanced Research Questions

Q. What strategies optimize synthetic yield for large-scale production?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve benzylation efficiency.
  • Temperature control : Reflux conditions (70–80°C) balance reactivity and side-product formation.
  • Yield improvements : Pilot studies show ~70% yield under optimized sodium methoxide conditions, with scalability validated up to 100g batches .

Q. How do computational methods complement experimental data in studying this compound?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization.
  • Molecular docking : Screen against biological targets (e.g., cyclooxygenase for anti-inflammatory potential) to prioritize in vitro assays.
  • MD simulations : Model solvation effects and stability in biological membranes .

Q. What analytical approaches resolve contradictions in reported crystal structures?

  • Comparative X-ray analysis : Overlay unit cell parameters and torsion angles with literature data.
  • Hydrogen bonding networks : Validate intermolecular interactions (e.g., N–H⋯O or C–H⋯O) using Hirshfeld surface analysis.
  • Rietveld refinement : Address discrepancies in powder diffraction patterns .

Q. How can researchers evaluate potential biological activity?

  • In vitro assays : Test against bacterial strains (e.g., S. aureus, E. coli) or cancer cell lines (e.g., MCF-7) using MIC or MTT protocols.
  • Mechanistic studies : Measure inhibition of inflammatory mediators (e.g., COX-2, TNF-α) via ELISA.
  • ADMET profiling : Assess solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal assays) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionYield (%)Reference
SolventMethanol70
BaseSodium methoxide70
TemperatureReflux (70–80°C)70
PurificationChloroform/methanol (2:1)>95

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 7.8–8.2 (aromatic H)
IR1340 cm⁻¹ (S=O asym. stretch)
X-rayHalf-chair thiadiazine ring

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